
4-Aminothiophenol
Overview
Description
4-Aminothiophenol (4-ATP) is a bifunctional aromatic compound containing both an amine (-NH₂) and a thiol (-SH) group in the para position. Its unique structure enables diverse applications, including:
- Surface-Enhanced Raman Spectroscopy (SERS): 4-ATP serves as a probe molecule due to its strong adsorption on noble metals (e.g., Au, Ag) and distinct Raman signals .
- Corrosion Inhibition: Self-assembled monolayers (SAMs) of 4-ATP on copper surfaces inhibit corrosion in NaCl solutions .
- Biosensing: 4-ATP-functionalized gold nanoparticles detect Co²⁺ ions with a limit of detection (LOD) of 5.79 × 10⁻⁵ M .
- Material Functionalization: Used to modify pectin for pharmaceutical hydrogels and functionalize MoS₂ nanosheets to heal defects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminothiophenol can be synthesized through several methods. One common method involves the reduction of 4-nitrothiophenol using reducing agents such as iron powder and hydrochloric acid. The reaction proceeds as follows:
4-Nitrothiophenol+3Fe+6HCl→this compound+3FeCl2+2H2O
Another method involves the thiolation of aniline derivatives. For example, 4-chloroaniline can be reacted with thiourea to form this compound under basic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-nitrothiophenol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
Chemical Reactions Analysis
Oxidative Dimerization to 4,4′-Dimercaptoazobenzene (DMAB)
4ATP undergoes oxidation to form DMAB via surface plasmon-assisted catalysis (SPAC) or photochemical pathways:
Reaction:
Mechanistic Insights
-
Role of O₂ and H₂O : O₂ acts as an electron acceptor, while H₂O accelerates deprotonation of intermediates (e.g., diphenylhydrazine). The reaction is thermally driven by plasmonic heating (local temperatures >150°C) under 532 nm laser excitation .
-
Kinetics : Reaction completes in 3–5 minutes under O₂/H₂O-saturated conditions but is inhibited in N₂ .
-
Byproducts : At higher laser powers, 4-nitrothiophenol (4NTP) forms simultaneously via oxidation of the –NH₂ group .
Key Evidence
Condition | Reaction Rate | Products Detected (Raman bands) | Citation |
---|---|---|---|
Air (O₂ + H₂O) | 3–5 min | DMAB (1390 cm⁻¹, ν(N=N)) | |
Pure O₂ | >15 min | DMAB + trace 4NTP (1335 cm⁻¹, ν(NO₂)) | |
N₂ (moisture-saturated) | No reaction | – |
Reductive Cleavage of DMAB to 4ATP
DMAB is reversibly reduced back to 4ATP under reductive conditions:
Reaction:
Mechanistic Insights
-
Hot Electrons : Generated via surface plasmon decay (633 nm laser), these electrons reduce the azo bond (–N=N–) in DMAB.
-
Hydrogen Source : H₂O is more efficient than H₂, reducing reaction time from 40 min (H₂) to 25 min (H₂O) .
-
Cyclic Redox : Reversible SPAC reactions between 4ATP and DMAB were demonstrated over 5 cycles without signal loss .
Plasmon-Independent Photodimerization
Recent studies challenge the necessity of plasmonic substrates:
-
Non-Plasmonic Surfaces : 4ATP dimerizes to DMAB on TiO₂, ZnO, and SiO₂ nanoparticles under 785 nm laser excitation .
-
Proposed Mechanism : Direct laser activation of singlet oxygen (¹O₂) drives oxidation, bypassing plasmonic effects .
Comparative Analysis
Polymer Modification via Amide Bond Formation
4ATP reacts with carboxylic acid groups (e.g., in pectin) to form hydrophobic conjugates:
Reaction:
Applications
-
Oxidative Crosslinking : Thiol groups in 4ATP enable disulfide bond formation under mild oxidation .
-
Drug Delivery : Modified pectin exhibits tunable swelling and reduced cytotoxicity .
Synthesis Data
Parameter | Value | Citation |
---|---|---|
4ATP coupled (μmol/g) | 557.3 ± 49.0 (high) | |
158.8 ± 23.1 (low) | ||
Reaction pH | 4.5–5.0 |
Conflicting Mechanistic Interpretations
Debates persist regarding the primary drivers of 4ATP reactions:
Scientific Research Applications
Self-Assembled Monolayers (SAMs)
4-Aminothiophenol is widely used to form self-assembled monolayers on various electrode surfaces, particularly platinum. The formation of these SAMs is crucial for the development of electrochemical sensors and biosensors.
- Study Findings : Research has shown that the optimal concentration for forming a SAM of 4-ATP on platinum electrodes is 10 mM, with an adsorption time ranging from 24 to 72 hours. The thickness of the formed monolayer was approximately 8 Å, indicating effective surface coverage and bonding through sulfur interactions with the platinum substrate .
Electrochemical Sensors
4-ATP has been employed in the development of electrochemical sensors for detecting biomolecules. For instance, it serves as a linker for thiol-functionalized multiwalled carbon nanotubes (MWCNTs) used in biosensing applications.
- Performance Metrics : The electrochemical behavior of 4-ATP-modified electrodes has demonstrated significant sensitivity enhancements in detecting target analytes, such as thrombin, through surface-enhanced Raman spectroscopy (SERS) techniques .
Photodimerization Studies
The photodimerization of this compound into 4,4′-dimercaptobenzene (DMAB) has been extensively studied as a model reaction to explore light-driven processes without the influence of plasmonic materials.
- Research Insights : A recent study highlighted that this photodimerization occurs effectively even in the absence of plasmonic mediators, providing new insights into its kinetics and mechanisms under various environmental conditions .
Nanomaterials Functionalization
This compound is utilized to functionalize gold nanorods (GNRs) for applications in nitrite sensing and other nanomaterial-based technologies.
- Application Examples :
Polymeric Materials
In material science, 4-ATP is used as a raw material for synthesizing high-refractive-index polyimide materials and as an additive in rubber manufacturing.
- Use Cases :
Biosensors Development
The ability of this compound to form SAMs makes it particularly useful in biosensor technology. Its application in enzyme-linked assays has been explored for glucose determination using electrochemical methods.
- Case Study : A study demonstrated the feasibility of using a SERS sensor based on 4-ATP for real food sample analysis, indicating its potential in food safety monitoring .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings/Insights |
---|---|---|
Electrochemistry | SAM formation on electrodes | Optimal conditions identified for effective coverage |
Photochemistry | Photodimerization studies | Occurs without plasmonic mediators |
Material Science | Functionalization of GNRs | Enhances sensitivity for nitrite detection |
Polymer synthesis | Used in high-refractive-index materials | |
Biochemistry | Biosensor development | Effective in real food sample analysis |
Mechanism of Action
The mechanism of action of 4-Aminothiophenol involves its ability to form strong bonds with metal surfaces through the thiol group. This property is exploited in the formation of self-assembled monolayers, which are used in various applications such as biosensors and surface-enhanced Raman spectroscopy (SERS) . The amino group can also participate in hydrogen bonding and other interactions, making it a versatile molecule for various applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2- and 3-Aminothiophenol
Differences in amino group position (ortho, meta, para) significantly alter chemical reactivity and applications.
Key Insight : The para configuration maximizes electronic conjugation between -NH₂ and -SH, enhancing metal-binding affinity and biological activity compared to ortho/meta isomers .
Disulfide Form of 4-ATP
Oxidation of 4-ATP yields bis(4-aminophenyl) disulfide, which forms inclusion complexes with β-cyclodextrin:
Key Insight : The disulfide form’s rigid structure enables precise host-guest interactions, whereas native 4-ATP is preferred for dynamic surface modifications .
Functionalized Derivatives: 4-Acetamidothiophenol
Replacing the -NH₂ group with -NHAc alters reactivity and stability:
Key Insight : Acetamide substitution enhances stability but reduces metal-binding efficiency, limiting its use in catalysis .
Other Thiophenol Derivatives
4-Nitrothiophenol (4-NTP)
Property | 4-NTP | 4-ATP | Reference |
---|---|---|---|
SERS Behavior | Converts to 4-ATP under laser irradiation | Stable SERS signal | |
Redox Activity | Strong electron-withdrawing (-NO₂) group | Electron-donating (-NH₂) |
Biphenyl-4-thiol (BPT)
Property | BPT | 4-ATP | Reference |
---|---|---|---|
MoS₂ Functionalization | Enhances photoluminescence (PL) intensity | Heals defects but no PL boost | |
Structure | Extended π-conjugation | Single aromatic ring |
Key Insight: Electron-withdrawing groups (e.g., -NO₂) or extended π-systems (e.g., BPT) modify interfacial charge transfer, impacting SERS and optoelectronic performance .
Biological Activity
4-Aminothiophenol (4-ATP) is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article explores the biological activities of 4-ATP, focusing on its antimicrobial properties, antidiabetic effects, and its interactions with DNA, supported by data tables and relevant case studies.
This compound is characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a benzene ring. Its chemical structure can be represented as follows:
This unique structure contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that 4-ATP exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating several derivatives of 4-aminophenol, 4-ATP showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus (ATCC 6538) | Significant |
Micrococcus luteus (ATCC 4698) | Significant |
Staphylococcus epidermidis (ATCC 12228) | Significant |
Bacillus subtilis (ATCC 6633) | Significant |
Bordetella bronchiseptica (ATCC 4617) | Significant |
The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes, although further mechanistic studies are warranted to elucidate these pathways .
Antidiabetic Effects
4-ATP has also been investigated for its antidiabetic properties. A study reported that derivatives of this compound showed potent inhibition of key enzymes involved in carbohydrate metabolism:
Enzyme | Inhibition (%) |
---|---|
α-Amylase | 93.2 |
α-Glucosidase | 73.7 |
These findings suggest that 4-ATP could be developed as a therapeutic agent for managing diabetes by slowing down carbohydrate absorption in the intestines .
DNA Interaction Studies
The interaction of 4-ATP with DNA has been a focal point in research exploring its potential as an anticancer agent. Spectroscopic studies have shown that 4-ATP can bind to DNA, leading to significant changes in the spectral properties of DNA:
- Hyperchromism : Observed for certain derivatives, indicating an increase in absorbance, which suggests that the compound intercalates into the DNA structure.
- Hypochromic Effect : Noted for specific derivatives, indicating possible conformational changes in the DNA upon binding.
These interactions imply that 4-ATP may exert anticancer effects through mechanisms involving DNA damage or disruption of replication processes .
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing various derivatives of 4-aminophenol, including 4-ATP, highlighted its efficacy against multiple pathogenic strains. The results indicated that modifications to the thiol group could enhance antimicrobial potency .
- Antidiabetic Potential : Another research effort evaluated the antidiabetic properties of synthesized compounds derived from 4-ATP. The compounds were tested for their ability to inhibit α-amylase and α-glucosidase, demonstrating promising results that support further exploration in diabetes management .
- DNA Binding Studies : Research utilizing spectroscopic techniques revealed that 4-ATP exhibits significant binding affinity to DNA, suggesting potential applications in cancer therapy. The study emphasized the need for more detailed investigations into the molecular mechanisms underlying this interaction .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 4-Aminothiophenol?
- Synthesis : 4-ATP is typically synthesized via reduction of 4-nitrothiophenol using hydrogenation catalysts or via nucleophilic substitution reactions. Purity is confirmed by melting point analysis (37–42°C) and thin-layer chromatography .
- Characterization : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification (125.19 g/mol), and UV-Vis spectroscopy for electronic transition analysis. Crystallinity is assessed via X-ray diffraction .
- Purity : Gas chromatography (GC) with ≥97% purity is recommended for experimental reproducibility .
Q. How does this compound function as a molecular linker in biosensor development?
- 4-ATP’s thiol (-SH) group binds to gold or silver surfaces, forming self-assembled monolayers (SAMs). The amino (-NH2) group enables covalent attachment of biomolecules (e.g., DNA, enzymes) for sensor functionalization .
- Example: In DNA biosensors, 4-ATP-modified gold electrodes provide a stable platform for immobilizing single-wall carbon nanotubes (SWCNTs), enhancing electron transfer efficiency .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Toxicity : 4-ATP is classified as highly toxic (oral LD50 in mice: 320 mg/kg). Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Storage : Store at 2–8°C in airtight containers to prevent oxidation. Avoid contact with strong oxidizers due to flammability risks .
- Waste Disposal : Neutralize with dilute acid/base before disposal to mitigate environmental hazards .
Advanced Research Questions
Q. How do surface-enhanced Raman spectroscopy (SERS) studies address the oxidation of this compound to 4,4'-dimercaptoazobenzene (DMAB) during measurements?
- Mechanism : Laser irradiation (even at low power) induces oxidative coupling of 4-ATP’s -NH2 groups, forming DMAB. This artifact complicates SERS interpretation, as DMAB’s Raman bands (1140, 1390 cm⁻¹) overlap with 4-ATP signals .
- Mitigation : Use defocusing techniques or reduced laser power (<1 mW) to minimize photochemical reactions. Validate results with mass spectrometry or electrochemical analysis .
Q. What methodological approaches are used to analyze the electrochemical transformation mechanisms of this compound on gold electrodes?
- Cyclic Voltammetry (CV) : Reveals redox peaks at -0.2 V (reduction) and +0.3 V (oxidation vs. Ag/AgCl), corresponding to thiolate oxidation and nitro group reduction .
- In Situ SERS : Combines electrochemical control with Raman spectroscopy to monitor real-time structural changes during redox reactions. DFT calculations align observed spectral shifts with theoretical vibrational modes .
Q. How can computational models (e.g., DFT) explain the redox behavior of this compound in different electrochemical environments?
- DFT Studies : Simulate charge transfer between 4-ATP and metal surfaces. For example, Herzberg-Teller contributions dominate SERS enhancement in silver colloids, with calculated enhancement factors of 10¹⁴–10¹⁵ .
- Redox Pathways : Calculations predict preferential oxidation of the -NH2 group over -SH in acidic media, guiding experimental design for pH-dependent applications .
Q. What experimental strategies resolve discrepancies in reported SERS enhancement factors for this compound across different nanoparticle substrates?
- Substrate Optimization : Use size-selected silver nanoparticles (AgNPs) or gold nanorods (AuNRs) to standardize plasmonic resonance effects. For example, Ag nanocubes functionalized with 4-ATP show 3.6×10⁻¹³ M detection limits for malondialdehyde in serum .
- Controlled Aggregation : Adjust NaCl concentration to modulate nanoparticle aggregation, ensuring reproducible "hot spot" generation for signal amplification .
Q. What are the key considerations in designing functionalized nanoparticle systems using this compound for formaldehyde detection?
- Functionalization Protocol : Incubate Ag nanocubes with 10 mM 4-ATP in ethanol (1:19 v/v) for 24 hours. Centrifugation removes unbound ligands, improving sensor specificity .
- Signal Stability : Monitor SERS intensity over time to account for ligand desorption. Cross-linking with glutaraldehyde enhances monolayer stability in aqueous environments .
Properties
IUPAC Name |
4-aminobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDSVWRUXWCYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074466 | |
Record name | 4-Aminothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-02-8 | |
Record name | 4-Aminothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X56V0K20X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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